

In-depth Technical Guide on the Spectroscopic Data of Tasiamide B

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Compound of Interest

Compound Name: *Tataramide B*

Cat. No.: *B1330619*

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A Note on Nomenclature: Initial searches for "**Tataramide B**" (CAS: 187655-56-7) did not yield publicly available spectroscopic data, though the existence of the compound is confirmed by several chemical suppliers. However, a closely named compound, Tasiamide B, has detailed spectroscopic and biological data available in peer-reviewed scientific literature. It is highly probable that "**Tataramide B**" is a typographical error for "Tasiamide B." This guide will focus on the available data for Tasiamide B.

Introduction

Tasiamide B is a cytotoxic peptide isolated from the marine cyanobacterium *Symploca* sp.[1][2] It is a linear peptide that features an unusual 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue.[1][2] Tasiamide B has demonstrated significant biological activity, including cytotoxicity against KB cells (a human nasopharyngeal cancer cell line) with an IC₅₀ value of 0.8 μ M.[1][2] Further research has explored its potential as a BACE1 inhibitor for Alzheimer's disease and its interaction with skin cancer-related proteins. Given its potent biological profile, the detailed structural and spectroscopic characterization of Tasiamide B is of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development.

This technical guide provides a comprehensive overview of the spectroscopic data for Tasiamide B, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols used for its isolation and characterization.

Mass Spectrometry (MS) Data

High-resolution MALDI mass spectrometry (HR-MALDI-MS) was used to determine the molecular weight of Tasiamide B.

Ion	Calculated m/z	Observed m/z	Error (mDa)
[M + Na] ⁺	1001.5318	1001.5347	2.9

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of Tasiamide B was elucidated using a combination of 1D and 2D NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Tasiamide B.

¹H NMR Data for Tasiamide B

Position	δ H (ppm)	Multiplicity	J (Hz)
Lactic Acid			
2-H	4.14	q	6.8
3-H ₃	1.25	d	6.8
L-Val			
2-H	4.10	dd	8.8, 6.8
3-H	2.10	m	
4-H ₃	0.87	d	6.8
4'-H ₃	0.85	d	6.8
N-Me-L-Gln			
N-CH ₃	3.14	s	
2-H	4.86	dd	9.2, 5.2
3-H ₂	2.18, 1.95	m	
4-H ₂	2.25	t	7.4
(2S,3S)-Ahppa			
2-H ₂	2.50, 2.38	m	
3-H	3.65	m	
4-H	4.25	m	
5-H ₂	2.75, 2.68	m	
Ph	7.25-7.15	m	
L-Leu			
2-H	4.45	m	
3-H ₂	1.65, 1.50	m	
4-H	1.60	m	

5-H ₃	0.88	d	6.4
5'-H ₃	0.86	d	6.4
N-Me-L-Phe			
N-CH ₃	2.78	s	
2-H	5.45	t	7.8
3-H ₂	3.10, 2.95	m	
Ph	7.25-7.15	m	
O-Me-L-Pro			
O-CH ₃	3.65	s	
2-H	4.35	dd	8.2, 3.2
3-H ₂	2.20, 1.85	m	
4-H ₂	1.95, 1.80	m	
5-H ₂	3.42, 3.25	m	

¹³C NMR Data for Tasiamide B

Position	δC (ppm)
Lactic Acid	
1	175.4
2	69.4
3	20.8
L-Val	
1	172.1
2	58.9
3	31.5
4	19.4
4'	18.1
N-Me-L-Gln	
1	173.1
2	58.1
3	28.1
4	32.1
5	178.5
N-CH ₃	30.1
(2S,3S)-Ahppa	
1	172.9
2	41.5
3	72.4
4	55.4
5	40.8

C ₆ (Ph-C1)	138.9
C _{7/11} (Ph-C2/6)	129.7
C _{8/10} (Ph-C3/5)	128.8
C ₉ (Ph-C4)	126.7
L-Leu	
1	173.5
2	51.8
3	41.8
4	25.2
5	23.2
5'	21.5
N-Me-L-Phe	
1	171.8
2	58.8
3	38.1
C ₄ (Ph-C1)	137.5
C _{5/9} (Ph-C2/6)	129.6
C _{6/8} (Ph-C3/5)	128.7
C ₇ (Ph-C4)	126.9
N-CH ₃	32.5
O-Me-L-Pro	
1	172.6
2	59.8
3	29.5

4	24.1
5	46.9
O-CH ₃	51.8

Experimental Protocols

Extraction and Isolation

The marine cyanobacterium *Symploca* sp. was collected in Micronesia. The organism was first extracted with a 4:1 mixture of CH₃CN-CH₂Cl₂. Subsequently, it was exhaustively re-extracted with 30% aqueous EtOH. The resulting aqueous extract was then partitioned between n-BuOH and water. The organic residue was subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with 5% MeOH in CHCl₃. The cytotoxic fractions were further purified by reversed-phase C18 HPLC using a gradient of CH₃CN in H₂O to yield pure Tasiamide B.

Caption: Isolation workflow for Tasiamide B.

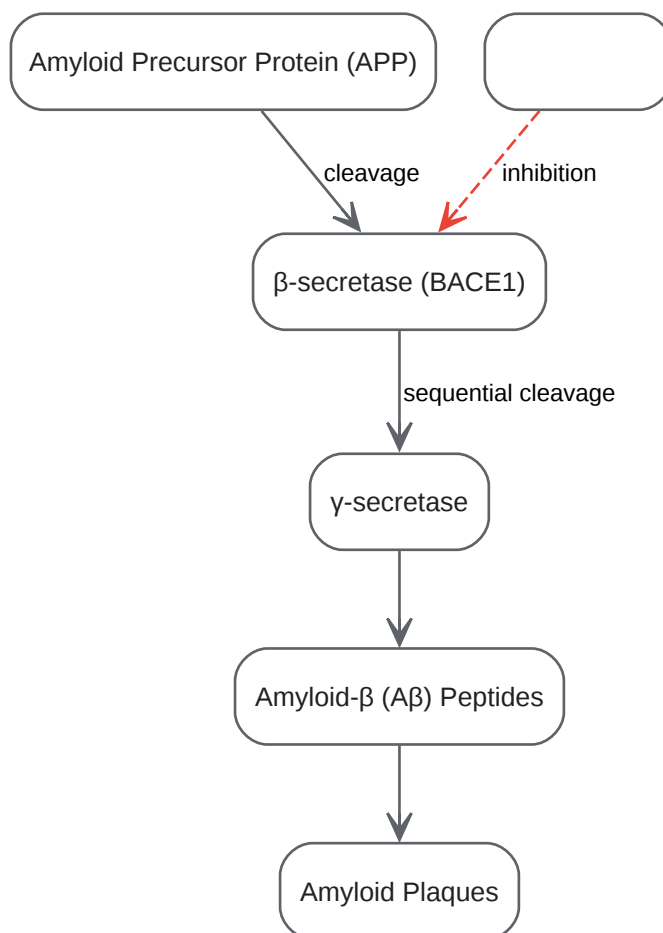
Spectroscopic Analysis

- **NMR Spectroscopy:** NMR spectra were recorded on a Bruker AM-500 spectrometer. The solvent for the NMR experiments was not explicitly stated in the provided information but is typically CDCl₃ or CD₃OD for similar natural products. 2D NMR experiments, including COSY, HMQC, and HMBC, were used to establish the planar structure of Tasiamide B.
- **Mass Spectrometry:** High-resolution mass spectral data were obtained using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometer.

Biological Activity and Signaling Pathways

Tasiamide B has been identified as a cytotoxic agent. Its mechanism of action is an area of active research. One of the studied pathways involves the inhibition of β -secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The Ahppa unit within Tasiamide B is a known component of protease inhibitors, suggesting a potential mechanism for its biological activity.

The inhibition of BACE1 by Tasiamide B would interfere with the amyloidogenic pathway, which is responsible for the production of amyloid- β ($A\beta$) peptides that form plaques in the brains of Alzheimer's patients.



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References

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